molecular formula C13H11N3O B2611896 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 90019-55-9

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2611896
CAS No.: 90019-55-9
M. Wt: 225.251
InChI Key: QUMKJDPMSLSPOM-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9) is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine (PP) core, a fused, rigid, and planar N-heterocyclic system . This structure is of significant interest in medicinal chemistry for its exceptional biological properties and its notable photophysical characteristics, which also make it a compound of interest in material science . The compound serves as a key intermediate in the synthesis of more complex derivatives, such as 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, which can be prepared from it using phosphorus oxychloride . The pyrazolo[1,5-a]pyrimidine scaffold is a versatile template in drug discovery, enabling extensive structural modifications at various positions to optimize biological activity . Researchers value this scaffold for its potent utility in developing ligands for selective peripheral benzodiazepine receptors, COX-2 selective inhibitors, HMG-CoA reductase inhibitors, and CRF1 antagonists . Recent research highlights the particular importance of PP derivatives as promising antitumor agents and selective enzymatic inhibitors, positioning them for the rational design of new therapeutic agents . The fused ring system is known to be nearly coplanar, a structural feature that can influence its intermolecular interactions and crystallization behavior . This product is offered for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYPHBKOHUMAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Biological Activities

Research indicates that 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol exhibits a range of biological activities:

Antimycobacterial Activity

This compound has been identified as a potent inhibitor of mycobacterial ATP synthase, making it a candidate for treating Mycobacterium tuberculosis . Structure–activity relationship studies have shown that modifications can enhance its efficacy against M.tb growth both in vitro and in vivo .

Anticancer Activity

Preliminary studies demonstrate that this compound inhibits tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. The compound exhibited significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against various bacterial strains, indicating broader antimicrobial potential .

Structure–Activity Relationship Studies

Recent studies have focused on the structure–activity relationships of various pyrazolo[1,5-a]pyrimidine derivatives. Modifications to the core structure can significantly influence biological activity:

  • Substituent Variations : The introduction of different substituents at specific positions on the pyrazolo or pyrimidine rings can enhance potency against specific targets, such as mycobacterial ATP synthase or cancer cell lines .
  • Functional Group Influence : The presence of functional groups like hydroxyl or methyl groups plays a crucial role in determining the compound's reactivity and interaction with biological targets .

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the context of anticancer research, it may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Core Heterocycle Variations

  • Triazolo[1,5-a]pyrimidines :
    • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4a) : Exhibits a triazole core instead of pyrazole, with a melting point of 287°C. The hydroxyl proton appears at 8.04 ppm in ¹H NMR, indicating a less acidic environment compared to pyrazolo derivatives .
    • 5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4b) : Substitution with CF₃ lowers the melting point to 263°C and shifts the hydroxyl signal to 6.14 ppm, highlighting electronic effects of substituents .

Substituent Modifications

  • Position 7 Substitutions :
    • Morpholine/Piperazinyl Groups :
  • 5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine () introduces a piperazinyl group, a common pharmacophore in kinase inhibitors .
    • Chloromethyl Group :
  • 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol () has a reactive chloromethyl substituent (MW: 197.62), enabling further alkylation or cross-coupling reactions .

  • Position 5 Substitutions :

    • Trifluoromethyl vs. Methyl : CF₃ substitution (as in 4b) reduces yields (40–50%) compared to methyl groups (70–85%) due to steric and electronic hindrance .

Spectroscopic and Physical Properties

  • ¹H NMR Shifts :
    • Pyrazolo[1,5-a]pyrimidin-7-ol (4g) : OH at 12.44 ppm .
    • Triazolo[1,5-a]pyrimidin-7-ol (4b) : OH at 8.04 ppm .
  • Melting Points :
    • Pyrazolo derivatives with hydroxyl groups (e.g., 4g) generally exhibit higher melting points (>250°C) compared to alkoxy or morpholine-substituted analogs (<200°C) .

Biological Activity

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is a notable compound within the pyrazolo[1,5-a]pyrimidine family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique fused ring system comprising both pyrazole and pyrimidine components. Its molecular formula is C13H11N3OC_{13}H_{11}N_3O with a CAS number of 90019-55-9. The structural formula is represented as follows:

InChI InChI 1S C13H11N3O c1 9 7 13 17 16 12 14 9 8 11 15 16 10 5 3 2 4 6 10 h2 8 15H 1H3\text{InChI }\text{InChI 1S C13H11N3O c1 9 7 13 17 16 12 14 9 8 11 15 16 10 5 3 2 4 6 10 h2 8 15H 1H3}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic activity against various cancer cell lines. For instance, in a study involving multiple cell lines, compounds derived from this scaffold exhibited a mean growth inhibition (GI%) of 43.9% across 56 tested lines .

Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA. This inhibition leads to cell cycle arrest in the G0–G1 phase, as evidenced by flow cytometry analyses that showed a marked increase in cell populations at this stage following treatment .

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. A focused library of analogues was synthesized to explore structure–activity relationships (SAR). The most promising derivatives showed low cytotoxicity while maintaining significant activity against Mycobacterium tuberculosis (Mtb) .

Key Findings :

  • Minimum inhibitory concentrations (MICs) were determined, revealing effective compounds with low MIC values against Mtb strains.
  • The mechanism of action did not involve traditional targets such as cell-wall biosynthesis or iron uptake pathways, suggesting alternative modes of action against the bacteria .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant growth inhibition across 56 cell lines
AntitubercularEffective against Mtb with low cytotoxicity
Enzyme InhibitionPotential inhibitor for specific enzymes

Case Study: Anticancer Activity

In a controlled experiment, derivatives of this compound were tested on RFX 393 cancer cells. The results indicated that treatment caused:

  • G0–G1 Phase Arrest : Increased from 57.08% in control to 84.36% in treated cells.
  • S Phase Reduction : Decreased from 29.33% in control to 11.49% in treated cells.
    These findings suggest that the compound effectively disrupts normal cell cycle progression, leading to enhanced apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol?

  • Methodology : The compound is synthesized via condensation reactions. For example, 5-amino-3-phenylpyrazole reacts with ethyl 2,4-dioxopentanoate in ethanol under reflux, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) and recrystallization from cyclohexane . The hydroxyl group at position 7 can be substituted via chlorination using phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane .
  • Key Considerations : Monitor reaction progress using TLC and optimize solvent ratios for chromatography to isolate isomers (e.g., 5- vs. 7-carboxylate derivatives) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., methyl, phenyl) and aromatic proton environments .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula and isotopic patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds, π–π stacking) .

Q. What crystallographic tools are used for structural refinement?

  • Software : SHELXL refines X-ray data, handling hydrogen atom placement via difference Fourier maps and applying riding models for thermal parameters .
  • Data Interpretation : Analyze dihedral angles between fused pyrazole-pyrimidine rings (typically <2°) and intermolecular interactions (e.g., centroid–centroid distances of ~3.4 Å for π–π contacts) .

Advanced Research Questions

Q. How do substituent modifications at position 7 influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) at position 7 enhances metabolic stability and enzyme inhibition (e.g., COX-2, HMG-CoA reductase) .
  • Chlorination : Substituting hydroxyl (-OH) with chlorine increases lipophilicity, improving blood-brain barrier penetration for neuropharmacological applications .
    • Experimental Design : Compare IC₅₀ values of derivatives in enzyme assays (e.g., p53 activation in cervical cancer cells) .

Q. How can data contradictions in crystallographic or biological studies be resolved?

  • Crystallographic Discrepancies :

  • Reproducibility : Verify solvent choice (e.g., cyclohexane vs. CH₂Cl₂) impacts crystal packing .
  • Refinement Artifacts : Use SHELXL's restraints for disordered regions and validate via R-factor convergence (<0.05) .
    • Biological Variability : Control cell line heterogeneity (e.g., p53 status in anticancer assays) and validate results with orthogonal techniques (e.g., Western blot for apoptosis markers like BAX/Bcl2) .

Q. What strategies optimize synthetic yields for scale-up?

  • Reaction Engineering :

  • Microwave Assistance : Reduces reaction time for cyclization steps (e.g., from 3 hours to 30 minutes) .
  • Catalysis : Palladium-mediated C–H arylation introduces aryl groups with high regioselectivity .
    • Purification : Gradient elution in chromatography minimizes co-elution of isomers .

Q. How does the compound interact with biological targets at the molecular level?

  • Mechanistic Studies :

  • Docking Simulations : Pyrazolo[1,5-a]pyrimidine scaffolds mimic purine bases, competitively inhibiting kinases (e.g., B-Raf) .
  • Biophysical Assays : Surface plasmon resonance (SPR) measures binding affinity to receptors (e.g., CRF1 antagonists with KD < 100 nM) .

Q. What are the challenges in characterizing polymorphic forms?

  • Techniques :

  • PXRD : Differentiates polymorphs based on diffraction patterns.
  • Thermal Analysis : DSC identifies melting point variations (>5°C indicates distinct forms) .
    • Stability : Assess hygroscopicity via dynamic vapor sorption (DVS) to prioritize forms for formulation .

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